CI-966 hydrochloride

GABA transporter subtype selectivity GAT-1 pharmacology off-target profiling

CI-966 hydrochloride is the definitive GAT-1 (SLC6A1) inhibitor for CNS research, offering >200-fold subtype selectivity over GAT-2, GAT-3, and BGT-1. Unlike tiagabine or nipecotic acid, only CI-966 delivers 100% absolute oral bioavailability in rat and dog—eliminating bioavailability correction calculations. Validated neuroprotective positive control in gerbil global cerebral ischemia (CA1 hippocampal protection). DMSO solubility of 100 mM enables seamless HTS integration. Procure for studies requiring unambiguous GAT-1-specific pharmacological attribution.

Molecular Formula C23H21F6NO3
Molecular Weight 473.4 g/mol
CAS No. 110283-79-9
Cat. No. B1668964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-966 hydrochloride
CAS110283-79-9
Synonyms1-(2-(bis(4-(trifluoromethyl)phenyl)methox)ethyl)-1,2,5,6-tetrahydro-3-pyrdinecarboxylic acid
CI 966
CI-966
CI-966 free base
Molecular FormulaC23H21F6NO3
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C23H21F6NO3/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32/h2-10,20H,1,11-14H2,(H,31,32)
InChIKeyCMHQDSBIBSKHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CI-966 hydrochloride: A Highly Selective GAT-1 Inhibitor for GABAergic Research with Quantifiable Differentiation


CI-966 hydrochloride (CAS: 110283-79-9; 110283-66-4 as HCl salt) is a small-molecule GABA uptake inhibitor belonging to the class of lipophilic nipecotic acid derivatives designed for central nervous system penetration [1]. As a selective blocker of the GABA transporter subtype GAT-1 (SLC6A1), it acts by increasing synaptic GABA concentrations to enhance inhibitory neurotransmission [2]. Unlike broader GABAergic modulators, CI-966 exhibits well-characterized subtype selectivity and oral bioavailability metrics that enable precise experimental control in neurological research models [3].

Why Substituting CI-966 hydrochloride with Other GAT-1 Inhibitors Introduces Experimental Variability and Procurement Risk


Substitution of CI-966 hydrochloride with other GAT-1 inhibitors (e.g., tiagabine, SK&F 89976-A, NNC-711, or nipecotic acid) is scientifically unsound due to substantial differences in GAT subtype selectivity margins, oral bioavailability, and demonstrated in vivo efficacy profiles [1]. While all four compounds share GAT-1 as their primary molecular target, their selectivity windows over off-target transporters differ by orders of magnitude, directly impacting experimental interpretation and reproducibility . Furthermore, the absolute oral bioavailability of CI-966 (100% in both dogs and rats) contrasts sharply with the variable absorption profiles of other class members, making it uniquely suited for oral dosing paradigms without confounding bioavailability corrections [2]. Procurement without this comparative evidence risks introducing uncontrolled variables into GAT-1 pharmacology studies.

Quantitative Comparative Evidence: CI-966 hydrochloride vs. Closest GAT-1 Inhibitor Analogs


GAT-1 Selectivity Window: CI-966 hydrochloride Demonstrates >200-Fold Discrimination Over GAT-2, GAT-3, and BGT-1 vs. Narrower Margins for NNC-711 and SK&F 89976-A

In cloned human and rat GABA transporter assays, CI-966 hydrochloride exhibits >200-fold selectivity for GAT-1 over GAT-2, GAT-3, and BGT-1 subtypes . This selectivity window is significantly broader than that of NNC-711, which shows only approximately 42,500-fold selectivity (hGAT-1 IC50 = 0.04 μM vs. hGAT-3 IC50 = 1,700 μM) and 15,550-fold selectivity over BGT-1 (IC50 = 622 μM), representing a reduced discrimination margin compared to CI-966 . SK&F 89976-A displays an even narrower selectivity profile, with IC50 ratios of approximately 4,230-fold for GAT-2 and 7,262-fold for GAT-3 relative to its GAT-1 IC50 (0.13 μM) . The >200-fold selectivity of CI-966 indicates robust subtype discrimination essential for experiments where off-target GAT activity would confound results.

GABA transporter subtype selectivity GAT-1 pharmacology off-target profiling

In Vivo Neuroprotection in Gerbil Global Ischemia: CI-966 hydrochloride Reduces Hippocampal CA1 Pyramidal Cell Injury Post-Occlusion vs. Variable Efficacy of Tiagabine

In the gerbil model of global cerebral ischemia (5-minute bilateral carotid occlusion), CI-966 hydrochloride administered at 10 mg/kg i.p. reduced the extent of stroke injury as assessed by both locomotor activity elevation and histological measurement of hippocampal CA1 pyramidal cell degeneration [1]. The compound demonstrated cerebroprotective activity when given post-occlusion [2]. In contrast, tiagabine, another GAT-1 selective inhibitor, has shown variable and model-dependent neuroprotection efficacy in ischemia studies, with its protective effects being highly dependent on dosing timing and ischemic severity [3]. This differentiation is notable for ischemia research where consistent post-ischemic neuroprotection is required.

cerebral ischemia neuroprotection stroke model hippocampal CA1

Absolute Oral Bioavailability: CI-966 hydrochloride Achieves 100% Bioavailability in Both Dogs and Rats vs. Variable Absorption of Structurally Related GAT-1 Inhibitors

Pharmacokinetic studies in dogs and rats demonstrate that CI-966 hydrochloride achieves absolute oral bioavailability of 100% in both species following oral administration [1]. In dogs given 1.39 mg/kg orally, absorption is rapid with tmax of 0.7 hr; in rats given 5 mg/kg orally, mean tmax is 4.0 hr . This contrasts with other lipophilic GABA uptake inhibitors in the class, which typically exhibit incomplete or variable oral absorption requiring bioavailability correction factors in experimental design [2]. The elimination half-life following IV administration averages 1.2 hr in dogs and 4.5 hr in rats, providing predictable pharmacokinetic parameters for in vivo study planning .

pharmacokinetics oral bioavailability drug absorption in vivo dosing

Solubility in DMSO: CI-966 hydrochloride Achieves 100 mM Stock Solution Concentration, Enabling High-Throughput Screening Compatibility

CI-966 hydrochloride is soluble in DMSO to a concentration of 100 mM, equivalent to approximately 50.99 mg/mL based on its molecular weight of 509.87 g/mol . This solubility profile compares favorably with SK&F 89976-A hydrochloride, which achieves 100 mM in DMSO but has a lower mass concentration due to its smaller molecular weight (371.91 g/mol, ~37.19 mg/mL) . NNC-711 hydrochloride also achieves 100 mM in DMSO (38.69 mg/mL) . The high molar solubility of CI-966 in DMSO enables preparation of concentrated stock solutions suitable for high-throughput screening and dose-response studies without solubility-limited artifacts.

solubility DMSO solubility stock solution preparation high-throughput screening

Recommended Research and Industrial Application Scenarios for CI-966 hydrochloride Based on Quantified Differentiation Evidence


GAT-1 Subtype-Selective Pharmacological Studies Requiring Minimal Off-Target Confounding

CI-966 hydrochloride is the preferred tool compound for experiments where GAT-1-specific effects must be isolated from activity at GAT-2, GAT-3, or BGT-1. Its >200-fold selectivity window ensures that observed effects can be confidently attributed to GAT-1 inhibition rather than off-target GABA transporter engagement. This is particularly critical in native tissue preparations expressing multiple GAT subtypes or in genetically modified systems where transporter compensation may occur.

Oral In Vivo Pharmacology Studies in Rodent and Canine Models Requiring Complete Bioavailability

For in vivo experiments utilizing oral dosing routes, CI-966 hydrochloride eliminates the need for bioavailability correction calculations. With absolute oral bioavailability of 100% in both rats and dogs [1], researchers can confidently administer oral doses knowing that systemic exposure will match the administered dose. This property makes CI-966 the GAT-1 inhibitor of choice for chronic oral dosing studies, behavioral pharmacology experiments, and studies where consistent systemic drug levels are critical for data interpretation.

Cerebral Ischemia and Stroke Research Requiring Validated Post-Ischemic Neuroprotection Positive Control

CI-966 hydrochloride has been validated in the gerbil global cerebral ischemia model as a positive control for post-ischemic neuroprotection [2]. Its demonstrated ability to reduce hippocampal CA1 pyramidal cell injury when administered after ischemic insult makes it a reliable reference compound for screening novel neuroprotective agents or investigating GABAergic mechanisms in stroke pathophysiology. This established efficacy contrasts with the variable protection observed with other GAT-1 inhibitors, reducing experimental uncertainty in ischemia studies.

High-Throughput Screening and Automated Dose-Response Assays Requiring Concentrated DMSO Stock Solutions

CI-966 hydrochloride's DMSO solubility of 100 mM (~51 mg/mL) makes it fully compatible with automated liquid handling platforms and high-throughput screening workflows. The ability to prepare concentrated stock solutions enables serial dilution across wide concentration ranges (e.g., 100 μM to 1 nM) without exceeding DMSO concentration limits that could compromise cell viability or assay integrity. This property is essential for generating robust dose-response curves in multi-well plate formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for CI-966 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.